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5-Bromocyclooct-1-ene

Cat. No.: B8081667
M. Wt: 189.09 g/mol
InChI Key: IFFKVBKJGHTSIQ-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry Research

5-Bromocyclooct-1-ene (B3178172), with the molecular formula C₈H₁₃Br, is classified as a cyclic bromoalkene. nih.gov Its structure consists of an eight-membered carbon ring containing a carbon-carbon double bond (an alkene) and a bromine atom attached to a carbon atom within the ring. This combination of a flexible medium-sized ring, a reactive double bond, and a good leaving group (the bromine atom) imparts a unique reactivity profile to the molecule.

The interplay between the ring strain of the cyclooctene (B146475) framework, the presence of the allylic bromine, and the conformational flexibility of the eight-membered ring makes this compound a subject of interest in mechanistic studies. Its structure allows for the investigation of various reaction pathways, including substitution and elimination reactions, as well as the influence of ring conformation on reactivity. The compound can undergo a variety of chemical transformations, such as nucleophilic substitution of the bromine atom, oxidation of the double bond, and reduction to form cyclooctene derivatives.

The synthesis of this compound itself is a topic of study, with common methods involving the bromination of cyclooctadiene derivatives. One established method involves the reaction of (1Z,5Z)-cycloocta-1,5-diene with hydrobromic acid in acetic acid. universiteitleiden.nl Another approach is the ring-opening reaction of cyclooctatetraene (B1213319) with bromine. smolecule.com

Significance as a Key Intermediate in Chemical Synthesis

The primary significance of this compound in academic research lies in its role as a versatile synthetic intermediate. Its functional handles—the double bond and the bromine atom—can be selectively manipulated to build more complex molecular architectures. This has made it a valuable starting material in the synthesis of a wide range of organic compounds, from functionalized polymers to natural products.

One notable application is in polymer chemistry, specifically in Ring-Opening Metathesis Polymerization (ROMP). This compound serves as a monomer in ROMP to produce functionalized macrocyclic oligo(cyclooctene)s. researchgate.netnih.gov These macrocycles can be further derivatized to create a library of materials with unique properties. researchgate.netnih.gov

Furthermore, this compound is a key precursor for creating other functionalized cyclooctene derivatives. For example, it can be converted to 5-azidocyclooct-1-ene via nucleophilic substitution with sodium azide. researchgate.netrsc.org This azido (B1232118) derivative is a crucial building block for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition. This strategy has been employed to synthesize cobaltocenium-containing cyclooctenes, which are then polymerized to create advanced materials like anion-exchange membranes (AEMs) for fuel cells. researchgate.netrsc.org

The compound also serves as a starting point for the synthesis of other important intermediates, such as 4-cyclooctene-1-carboxylic acid and 5-bromocycloocten-l-yl hydroperoxide. ucl.ac.ukuq.edu.au Its utility extends to the synthesis of bifunctional reagents for chemical biology and immunology, highlighting its broad applicability in constructing molecules for specific scientific investigations. universiteitleiden.nl

Table 1: Selected Synthetic Applications of this compound This table is interactive. You can sort and filter the data.

Precursor Reaction Type Product Field of Application Reference
This compound Ring-Opening Metathesis Polymerization (ROMP) Macrocyclic oligo(cyclooctene)s Polymer Chemistry, Material Science researchgate.netnih.gov
This compound Nucleophilic Substitution (with Sodium Azide) 5-Azidocyclooct-1-ene Polymer Chemistry, "Click Chemistry" researchgate.netrsc.orgresearchgate.net
This compound Nucleophilic Substitution (with NaCN) (Z)-5-cyanocyclooct-1-ene Organic Synthesis universiteitleiden.nl
This compound Singlet Oxygenation 5-Bromocycloocten-l-yl hydroperoxide Mechanistic Studies ucl.ac.uk
This compound Carboxylation sequence 4-Cyclooctene-1-carboxylic acid Organic Synthesis uq.edu.au

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13Br B8081667 5-Bromocyclooct-1-ene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromocyclooctene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFKVBKJGHTSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736096
Record name 5-Bromocyclooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4103-12-2
Record name 5-Bromocyclooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromocyclooct 1 Ene

Synthesis from Cyclooctadiene Derivatives

The most common and direct route to 5-bromocyclooct-1-ene (B3178172) involves the addition of hydrogen bromide across one of the double bonds of a cyclooctadiene, typically 1,5-cyclooctadiene (B75094). This approach has been the subject of various studies to enhance yield and selectivity. universiteitleiden.nlacs.orgresearchgate.net

Hydrobromination Reaction Protocols

Hydrobromination of cyclooctadienes is a well-established method for the preparation of this compound. The specifics of the reagents and reaction conditions are critical for a successful transformation.

A frequently employed protocol for the synthesis of (Z)-5-bromocyclooct-1-ene involves the use of a solution of hydrogen bromide (HBr) in acetic acid. universiteitleiden.nl In a typical procedure, (1Z,5Z)-cycloocta-1,5-diene is added dropwise to a cooled solution of 33% (w/w) HBr in acetic acid. universiteitleiden.nl The reaction is generally conducted under an inert atmosphere, such as nitrogen, and at a reduced temperature (0°C) during the initial addition to control the exothermic nature of the reaction. universiteitleiden.nl Following the addition, the reaction mixture is stirred for an extended period, often up to 72 hours, during which it is allowed to warm to room temperature. universiteitleiden.nl This prolonged reaction time ensures the near-quantitative conversion of the starting material to the desired product. universiteitleiden.nl

ReagentConcentration/AmountRole
(1Z,5Z)-cycloocta-1,5-diene1.0 equivalentStarting Material
Hydrogen Bromide (HBr)0.98 equivalents (33% w/w in Acetic Acid)Brominating Agent
Acetic Acid (AcOH)-Solvent
Nitrogen (N₂)-Inert Atmosphere

This table outlines the specific reagents and their roles in the hydrobromination of (1Z,5Z)-cycloocta-1,5-diene.

Some procedures also mention the use of N-bromosuccinimide (NBS) for the bromination of 1,5-cyclooctadiene, which can lead to a mixture of constitutional isomers. orgsyn.orgchegg.com Another approach involves the use of trimethylsilyl (B98337) bromide (TMSBr) and oxygen, which can offer controlled regioselectivity in the hydrobromination of alkenes. acs.org

Following the hydrobromination reaction, a series of purification steps are necessary to isolate the this compound from the reaction mixture. The specific techniques can vary, but a general workflow involves aqueous workup and chromatographic purification.

After the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent, such as dichloromethane. The combined organic layers are then washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine. After drying the organic phase over an anhydrous drying agent like magnesium sulfate, the solvent is removed under reduced pressure. The crude product is then often purified by column chromatography on silica (B1680970) gel. universiteitleiden.nl

Regiochemical Considerations in Synthesis

The hydrobromination of unsymmetrical dienes or the selective monohydrobromination of symmetrical dienes like 1,5-cyclooctadiene raises important questions about regioselectivity. The addition of HBr to an alkene can proceed via either a Markovnikov or an anti-Markovnikov pathway, leading to different constitutional isomers. acs.org

In the case of 1,5-cyclooctadiene, the addition of HBr can theoretically lead to different brominated cyclooctene (B146475) isomers. The formation of this compound is the result of a 1,2-addition across one of the double bonds. The regioselectivity of this addition can be influenced by the reaction conditions and the presence of radical initiators or specific catalysts. acs.org For instance, free-radical addition of hydrogen bromide to 1,5-cyclooctadiene has been studied, which can favor the anti-Markovnikov product. acs.org More recent methods have demonstrated that the regioselectivity of hydrobromination can be effectively controlled by using catalytic systems. For example, the use of a Cu(I) species with TMSBr and oxygen promotes the formation of the anti-Markovnikov product, while an iron(II) bromide system favors the Markovnikov product. acs.org This level of control is crucial for selectively synthesizing the desired isomer of bromocyclooctene.

Development of Optimized and High-Yield Preparations

Efforts have been made to optimize the synthesis of this compound to achieve higher yields and purity. The protocol described by Witting and colleagues, which involves the reaction of (1Z,5Z)-cycloocta-1,5-diene with HBr in acetic acid, is reported to produce a near-quantitative yield of (Z)-5-bromocyclooct-1-ene. universiteitleiden.nl This high yield suggests that the reaction conditions are well-optimized for this specific transformation. The use of a slight excess of the diene relative to the HBr may also contribute to maximizing the conversion of the brominating agent. universiteitleiden.nl

Chemical Reactivity and Transformation Pathways of 5 Bromocyclooct 1 Ene

Functional Group Interconversions

The presence of the bromine atom in 5-Bromocyclooct-1-ene (B3178172) allows for its conversion into a variety of other functional groups through nucleophilic substitution reactions.

The bromo group in this compound can be readily displaced by an azide nucleophile to furnish 5-azidocyclooct-1-ene. This transformation is typically achieved by treating this compound with an alkali metal azide, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the carbon center if it is chiral.

General Reaction Scheme:

The reaction conditions for a typical nucleophilic substitution of a secondary alkyl bromide with sodium azide are summarized in the table below.

ParameterCondition
Substrate This compound
Reagent Sodium Azide (NaN₃)
Solvent Dimethylformamide (DMF)
Temperature 50-100 °C
Reaction Time 2-24 hours

This table presents typical conditions for the azidation of a secondary alkyl bromide and can be extrapolated for this compound.

The resulting azido-substituted cyclooctene (B146475) is a useful intermediate for further synthetic modifications, such as reduction to the corresponding amine or participation in click chemistry reactions.

This compound can be converted to cyclooct-4-ene-1-carboxylic acid through a two-step process involving the formation of a Grignard reagent followed by carboxylation. google.com The first step involves the reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, (cyclooct-4-en-1-yl)magnesium bromide.

Step 1: Grignard Reagent Formation

In the second step, the Grignard reagent is reacted with carbon dioxide, which acts as an electrophile. youtube.com This is typically done by pouring the Grignard solution over solid carbon dioxide (dry ice) or by bubbling CO₂ gas through the solution. google.com Subsequent acidic workup protonates the resulting carboxylate salt to yield the desired carboxylic acid. youtube.com

Step 2: Carboxylation and Workup

Cyclooct-4-ene-1-carboxylate salt + H₃O⁺ → Cyclooct-4-ene-1-carboxylic acid

A summary of the reaction conditions for the formation of carboxylic acids from organobromides via Grignard reagents is provided below. d-nb.infonih.gov

Step Reagents and Conditions
Grignard Formation Magnesium (Mg) turnings, anhydrous ether (e.g., THF), inert atmosphere
Carboxylation Solid CO₂ (dry ice) or gaseous CO₂
Workup Aqueous acid (e.g., HCl, H₂SO₄)

This table outlines the general procedure for the carboxylation of a Grignard reagent.

Reactions Involving the Alkene Moiety

The double bond in this compound is susceptible to attack by electrophiles, leading to addition reactions.

The π electrons of the double bond in this compound can act as a nucleophile and attack electrophilic species. A libretexts.org classic example is the addition of hydrogen halides (HX), such as hydrogen bromide (HBr). T youtube.comhe reaction proceeds through a two-step mechanism. In the first step, the alkene's double bond protonates, forming a carbocation intermediate and a halide ion. T docbrown.infohe initial protonation can occur at either carbon of the double bond. According to Markovnikov's rule, the hydrogen atom will preferentially add to the carbon atom that already has more hydrogen atoms, leading to the more stable carbocation. I libretexts.orgn the case of this compound, the two carbons of the double bond are secondary, so a mixture of carbocation intermediates may be formed.

General Mechanism of Electrophilic Addition of HBr:

Protonation of the double bond to form a carbocation: The alkene reacts with HBr, with the π electrons attacking the hydrogen atom. This forms a C-H bond and a carbocation intermediate.

Nucleophilic attack by the bromide ion: The bromide ion (Br⁻) then acts as a nucleophile and attacks the positively charged carbon, forming a new C-Br bond. libretexts.org The addition of bromine (Br₂) across the double bond can also occur. This reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion, typically resulting in trans addition of the two bromine atoms.

Participation in Catalytic Reactions

This compound can serve as a monomer in polymerization reactions, particularly in ring-opening metathesis polymerization.

Ring-opening metathesis polymerization (ROMP) is a powerful technique for the synthesis of unsaturated polymers from cyclic olefins. 5 nih.gov-Bromocyclooct-1-ene can undergo ROMP in the presence of transition metal catalysts, most notably ruthenium-based catalysts such as Grubbs' catalysts. T umn.eduresearchgate.nethe polymerization involves the cleavage and reformation of the double bond within the cyclooctene ring, leading to a linear polymer with repeating units that retain the double bond in the backbone. The bromine atom remains as a pendant group on the polymer chain.

General ROMP Reaction:

The properties of the resulting polymer, such as molecular weight and polydispersity, can be controlled by adjusting the monomer-to-catalyst ratio. T acs.orghe presence of the bromo functionality along the polymer backbone allows for further post-polymerization modifications.

The table below summarizes key aspects of the ROMP of functionalized cyclooctenes. umn.eduacs.org

Parameter Details
Monomer This compound
Catalyst Ruthenium-based catalysts (e.g., Grubbs' first, second, or third generation)
Polymer Structure Unsaturated polymer backbone with pendant bromo groups

| Polymer Properties | Can be controlled by reaction conditions; allows for post-polymerization functionalization |

This table provides a general overview of the ROMP of 5-substituted cyclooctenes.

Ring-Opening Metathesis Polymerization (ROMP) Applications

Synthesis of Macrocyclic Oligo(cyclooctene)s

This compound serves as a functionalized monomer in Ring-Opening Metathesis Polymerization (ROMP) for the synthesis of well-defined macrocyclic polymers. The use of specific catalysts, such as the second-generation Hoveyda-Grubbs catalyst, is crucial for achieving high yields and controlled polymer structures. This methodology has been successfully applied to produce macrocyclic oligo(this compound)s. researchgate.net

The process involves the ROMP of this compound, followed by an efficient quenching step to promote the formation of cyclic structures over linear chains. The resulting macrocycles are characterized by the complete absence of end-groups, which can be confirmed by NMR spectroscopy and mass spectrometry. researchgate.net This approach allows for the creation of functionalized macrocyclic scaffolds that can be used for further chemical modifications.

Table 1: ROMP Synthesis of Macrocyclic Oligo(this compound)
MonomerCatalystResulting PolymerYieldReference
This compoundSecond Generation Hoveyda-Grubbs CatalystMacrocyclic Oligo(this compound)High researchgate.net
Post-Polymerization Functionalization of Cyclooctene-Derived Polymers

The bromine atom on the backbone of poly(this compound) provides a reactive handle for extensive post-polymerization modifications. This allows for the synthesis of a diverse library of functional polymers from a single parent polymer. umn.edursc.orgwiley-vch.de A primary strategy for this functionalization is nucleophilic substitution, where the bromide acts as a leaving group. nih.govresearchgate.net

Various nucleophiles can be employed to displace the bromide, introducing a wide range of functional groups onto the polymer backbone. This method facilitates the tailoring of polymer properties, such as solubility, conductivity, and thermal characteristics, for specific applications. rsc.org For instance, reaction with thiols, amines, or azides can introduce new side chains that alter the material's physical and chemical behavior. nih.gov

Strategies for Transition Metal-Catalyzed Cross-Coupling

As a secondary alkyl halide, this compound is a suitable substrate for several transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the C5 position. These reactions are powerful tools for molecular construction.

Suzuki-Miyaura Coupling : This reaction couples the alkyl bromide with an organoboron compound, typically a boronic acid. While traditionally used for aryl and vinyl halides, recent advancements have enabled the use of unactivated secondary alkyl bromides. acs.orgresearchgate.net Nickel-based catalyst systems, often employing diamine or bathophenanthroline ligands, have proven effective for these challenging alkyl-alkyl or alkyl-aryl couplings, which can be conducted at room or slightly elevated temperatures. organic-chemistry.orgacs.orgnih.gov

Negishi Coupling : The Negishi reaction involves the coupling of an organozinc reagent with the alkyl halide, catalyzed by palladium or nickel. This method is highly effective for forming C(sp³)–C(sp²) bonds. mit.edunih.gov The use of specialized biarylphosphine ligands, such as CPhos, helps to suppress side reactions like β-hydride elimination, leading to high yields of the desired cross-coupled product. organic-chemistry.orgacs.org

Kumada Coupling : This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. It is one of the earliest developed cross-coupling methods and remains effective for a range of substrates, including secondary alkyl halides. organic-chemistry.orgwikipedia.org Nickel catalysts are commonly employed and have shown good activity for coupling secondary alkyl halides with various Grignard reagents. acs.org

Table 2: Comparison of Cross-Coupling Strategies for Secondary Alkyl Bromides
ReactionOrganometallic ReagentTypical CatalystKey Features
Suzuki-MiyauraOrganoboron (e.g., Boronic Acid)Nickel or PalladiumTolerates a wide range of functional groups; uses stable organoboron reagents. acs.orgresearchgate.net
NegishiOrganozincPalladium or NickelHighly reactive nucleophiles; broad substrate scope. nih.govorganic-chemistry.orgacs.org
KumadaOrganomagnesium (Grignard)Nickel or PalladiumUtilizes readily available Grignard reagents; can be sensitive to functional groups. wikipedia.orgnrochemistry.com

Isomerization and Stereochemical Transformations

Photoisomerization to Trans-Cyclooctene (B1233481) (TCO) Isomers

The cyclooctene ring in this compound can undergo photoisomerization from the thermodynamically stable cis-(Z) isomer to the highly strained trans-(E) isomer. This transformation is a key step in the synthesis of trans-cyclooctene (TCO) derivatives, which are widely used in bioorthogonal chemistry. The process typically involves irradiation with ultraviolet (UV) light, often at a wavelength of 254 nm. nih.govtennessee.edu

The photoisomerization is a reversible equilibrium that heavily favors the cis isomer. To achieve a significant yield of the trans isomer, the reaction is often performed while continuously trapping the product. A common method involves passing the reaction mixture through a column containing silica (B1680970) gel impregnated with silver nitrate (AgNO₃). The silver ions selectively complex with the strained double bond of the trans isomer, effectively removing it from the equilibrium and driving the reaction forward. nih.govtennessee.edu The presence of a substituent, such as the bromine atom at the C5 position, can influence the photostationary state and the reactivity of the resulting TCO derivative. nih.gov

Formation of Dialkyl Peroxonium Ions from Hydroperoxide Derivatives

The formation of dialkyl peroxonium ions from this compound would first require the synthesis of its corresponding hydroperoxide derivative. A common route to such an intermediate is through allylic oxidation. The C5 position of this compound is an allylic position, making it susceptible to radical-mediated oxidation. pressbooks.pubopenochem.org Reagents such as tert-butyl hydroperoxide (TBHP) in the presence of a metal catalyst (e.g., copper or rhodium complexes) can facilitate the oxidation of allylic C-H bonds to form hydroperoxides. nih.govacs.orgorganic-chemistry.orgresearchgate.netnih.gov

Reduction Reactions of the Bromine Moiety

The bromine atom at the C5 position of this compound can be removed through various reduction reactions. As an allylic bromide, the C-Br bond is activated towards both nucleophilic substitution and reduction. pressbooks.pubopenochem.org Standard methods for the reduction of alkyl halides are applicable here.

Catalytic hydrogenation is one effective method, typically employing a palladium or platinum catalyst under an atmosphere of hydrogen gas. This process reduces the carbon-bromine bond to a carbon-hydrogen bond. semanticscholar.org Another common approach involves the use of hydride reagents, such as lithium aluminum hydride (LiAlH₄) or tributyltin hydride (Bu₃SnH), the latter often used in radical-mediated dehalogenation reactions. Copper-catalyzed asymmetric allylic reduction using hydrosilanes has also been reported for similar substrates, offering a pathway to chiral products. thieme-connect.com These reduction reactions convert this compound into the parent hydrocarbon, cyclooctene.

Spectroscopic Characterization and Structural Elucidation of 5 Bromocyclooct 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for the unambiguous assignment of the 5-Bromocyclooct-1-ene (B3178172) structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

The olefinic protons at the C1 and C2 positions are expected to resonate in the downfield region, typically between 5.5 and 6.5 ppm, due to the deshielding effect of the double bond. The proton attached to the bromine-bearing carbon (C5) would also exhibit a downfield shift, likely appearing in the range of 4.0 to 5.0 ppm. The remaining methylene (B1212753) protons on the cyclooctene (B146475) ring would produce a series of complex, overlapping multiplets in the upfield region, generally between 1.0 and 2.5 ppm. The specific chemical shifts and coupling constants would be highly dependent on the dihedral angles between adjacent protons, which are influenced by the ring's conformation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum provides a direct map of the carbon skeleton of this compound. nih.gov The presence of a (Z)-isomer is confirmed by these spectral data. nih.gov A representative ¹³C NMR spectrum was obtained using a Jeol GX-400 instrument. nih.gov

Based on typical chemical shift values for similar structures, the following assignments can be proposed:

Carbon AtomPredicted Chemical Shift (ppm)
C1, C2 (Olefinic)125 - 135
C5 (C-Br)50 - 60
C3, C4, C6, C7, C8 (Aliphatic)20 - 40

Note: The table is populated with predicted values based on general principles of ¹³C NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns. The presence of bromine is readily identifiable due to the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by two mass-to-charge units (m/z).

The molecular formula of this compound is C₈H₁₃Br, corresponding to a monoisotopic mass of approximately 188.02 g/mol and an average mass of 189.09 g/mol . nih.gov GC-MS data for this compound is available, indicating its amenability to this analytical technique. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Direct ESI-MS analysis of simple alkenes like this compound is challenging due to their nonpolar nature and difficulty in forming ions in solution. Derivatization techniques are often required to introduce a chargeable functional group to make the molecule "electrospray-active". For instance, the introduction of a group that can be readily protonated or carries a permanent charge would facilitate its detection by ESI-MS.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS)

Similar to ESI-MS, the analysis of small, nonpolar molecules like this compound by MALDI-ToF MS can be difficult. The choice of an appropriate matrix is crucial to facilitate the desorption and ionization process while minimizing interference in the low mass range. For organometallic and other sensitive organic compounds, neutral matrices like 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) are often preferred to prevent unwanted reactions and produce cleaner spectra. While direct MALDI-ToF MS data for this compound is not available, this technique has been successfully applied to the characterization of its macrocyclic derivatives.

Complementary Spectroscopic Techniques in Structural Characterization

While NMR and MS are the primary tools for the structural elucidation of this compound, other spectroscopic techniques can provide complementary information. Infrared (IR) spectroscopy, for instance, can confirm the presence of specific functional groups. The C=C stretching vibration of the double bond would be expected to appear in the region of 1640-1680 cm⁻¹, and the C-Br stretching vibration would be observed in the fingerprint region, typically below 800 cm⁻¹.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a key analytical method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its alkene and alkyl halide moieties. A vapor-phase IR spectrum for this compound is cataloged in spectral databases. nih.gov The primary vibrational modes are associated with the carbon-carbon double bond (C=C), the vinylic and aliphatic carbon-hydrogen bonds (C-H), and the carbon-bromine bond (C-Br).

The key absorption peaks can be assigned by comparing them to the known spectra of similar structures, such as cyclooctene and other bromoalkanes. nist.govnist.gov The C=C stretching vibration for a cis-disubstituted cycloalkene typically appears in the 1650-1680 cm⁻¹ region. The vinylic C-H bonds show stretching vibrations above 3000 cm⁻¹, while the aliphatic C-H bonds of the cyclooctane (B165968) ring exhibit stretches just below 3000 cm⁻¹. The C-Br stretching frequency is found in the fingerprint region, generally between 500 and 700 cm⁻¹.

Table 1: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Alkene (=C-H)Stretch3000 - 3100
Alkane (-C-H)Stretch2850 - 3000
Alkene (C=C)Stretch1650 - 1680
Alkyl Halide (C-Br)Stretch500 - 700

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the primary chromophore is the isolated carbon-carbon double bond. Non-conjugated alkenes typically exhibit a strong π → π* (pi to pi antibonding) electronic transition at wavelengths in the vacuum ultraviolet region, which is below the 200 nm range of standard UV-Vis spectrophotometers. docbrown.info

For instance, the parent compound, cis-cyclooctene, shows an absorption maximum (λmax) around 185 nm. nist.gov The presence of a bromine atom as a substituent on the alkyl chain is not expected to induce a significant bathochromic shift (a shift to longer wavelengths) to bring the primary absorption into the accessible UV range (200-400 nm). Halogen substituents can also exhibit weak n → σ* (non-bonding to sigma antibonding) transitions, but these are generally of low intensity. Consequently, this compound is not expected to show significant absorbance in the 200-800 nm region.

Table 2: Electronic Transitions and Expected UV-Vis Data for this compound

ChromophoreElectronic TransitionExpected λmax (nm)Region
Alkene (C=C)π → π< 200Vacuum Ultraviolet
Bromoalkane (C-Br)n → σ~200-210 (weak)Ultraviolet

Computational Chemistry and Theoretical Studies on 5 Bromocyclooct 1 Ene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Bromocyclooct-1-ene (B3178172), these calculations would typically involve determining its optimized molecular geometry and exploring its electronic landscape. Key parameters that would be investigated include:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Electron Density Distribution: Mapping the electron density would reveal the regions of the molecule that are electron-rich or electron-poor. This information is vital for predicting the sites of electrophilic and nucleophilic attack.

Electrostatic Potential Maps: These maps provide a visual representation of the charge distribution within the molecule, highlighting areas of positive and negative electrostatic potential, which are also key to predicting intermolecular interactions and reaction sites.

Reactivity Descriptors: Various reactivity indices, such as Fukui functions, can be calculated to provide more quantitative predictions about the local reactivity of different atoms within the molecule.

A representative, though hypothetical, data table for such calculations is presented below.

Computational ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy0.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap7.3 eVRelates to kinetic stability
Dipole Moment2.1 DIndicates overall polarity of the molecule

Mechanistic Insights from Computational Modeling

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. For a molecule like this compound, which contains both a double bond and a bromine atom, a variety of reactions could be studied, including:

Nucleophilic Substitution: Investigating the mechanism of substitution at the carbon atom bonded to the bromine. This could proceed through an S_N1 or S_N2 pathway, and computational modeling could determine the transition state structures and activation energies for each.

Electrophilic Addition: Modeling the addition of electrophiles across the double bond. This would involve locating the transition states for the formation of carbocation intermediates and the subsequent nucleophilic attack.

Elimination Reactions: Studying the conditions and pathways for the elimination of hydrogen bromide to form a cyclooctadiene.

These studies would involve mapping the potential energy surface of the reacting system to identify reactants, products, intermediates, and transition states.

Free Energy Landscape Analysis of Chemical Transformations

A free energy landscape provides a comprehensive picture of a chemical transformation by considering both the energetic (enthalpy) and entropic contributions to the reaction pathway. nih.gov This type of analysis is crucial for understanding the thermodynamics and kinetics of a reaction. plos.org For this compound, a free energy landscape analysis could be applied to:

Conformational Analysis: The eight-membered ring of cyclooctene (B146475) can adopt multiple conformations. A free energy landscape would reveal the relative stabilities of these conformers and the energy barriers for interconversion between them.

The knowledge of the free energy landscape is essential for understanding many chemical and biochemical processes. nih.gov The determination of stable conformers and the basins of attraction on this landscape is central to studying isomerization reactions. plos.org

Applications in Advanced Organic Synthesis and Materials Science

Utilization in Complex Molecule Synthesis

The strategic placement of functional groups in 5-Bromocyclooct-1-ene (B3178172) allows for its use as a versatile building block in the synthesis of intricate organic molecules.

Precursor for Natural Products (e.g., DL-Histrionicotoxin)

While the total synthesis of complex natural products such as DL-Histrionicotoxin has been the subject of extensive research, publicly available scientific literature does not provide specific details on the direct utilization of this compound as a key precursor in these synthetic routes. Numerous strategies have been developed for the stereoselective synthesis of the characteristic azaspirocyclic core of histrionicotoxins, often employing multi-step sequences. nih.govresearchgate.netnih.gov However, a direct link to this compound as a starting material or key intermediate is not explicitly detailed in the available research.

Synthesis of Functionalized Fatty Acids

The synthesis of functionalized fatty acids is an area of significant interest due to their diverse biological activities and applications. While various synthetic methodologies exist for the preparation of modified fatty acid chains, a specific and detailed account of employing this compound for this purpose is not extensively documented in the scientific literature.

Role in Synthesis of Fluorescent Dyes and Fine Chemicals

Polymer Chemistry and Advanced Materials Development

The presence of a polymerizable double bond in this compound makes it a valuable monomer in the field of polymer chemistry, enabling the creation of functional materials with unique properties.

Monomer for Functionalized Macrocyclic Polymers

This compound serves as a functional monomer in ring-opening metathesis polymerization (ROMP) to produce functionalized macrocyclic polymers. umn.edu The direct polymerization of this bromo-functionalized cyclooctene (B146475) allows for the incorporation of bromine atoms along the polymer backbone. umn.edu This process has been successfully achieved using well-defined ruthenium-based metathesis catalysts, such as (PCy₃)₂Cl₂Ru=CHPh. umn.edu

The resulting poly(this compound) is typically an amorphous solid. umn.edu The presence of the bromine functionality along the polymer chain opens up possibilities for post-polymerization modifications, allowing for the introduction of a wide range of other functional groups. This approach provides a versatile platform for the synthesis of polymers with tailored properties.

Below is a data table summarizing the polymerization of 5-bromocyclooctene as documented in the literature:

MonomerCatalystMonomer/Catalyst RatioYield (%)Polymer Characteristics
This compound(PCy₃)₂Cl₂Ru=CHPh10085Amorphous Solid

Data sourced from Hillmyer, M. A., & Grubbs, R. H. (1995). Ring-Opening Metathesis Polymerization of Functionalized Cyclooctenes by a Ruthenium-Based Metathesis Catalyst. Macromolecules, 28(18), 6311–6316. umn.edu

Preparation of Functional Materials (e.g., Photosensitive, Liquid Crystal Materials)

While the functionalization of polymers derived from cyclooctene derivatives is a known strategy for creating materials with specific properties, detailed research findings on the direct use of this compound in the preparation of photosensitive or liquid crystal materials are not extensively reported in the available scientific literature. The synthesis of such advanced materials often involves the incorporation of specific photo-responsive or mesogenic moieties, and while the bromo-functionality in poly(this compound) could potentially serve as a handle for introducing such groups, specific examples and detailed studies are not readily found.

Bioorthogonal Chemistry and Chemical Biology Tools

The unique reactivity of strained alkenes has positioned them as invaluable tools in the field of bioorthogonal chemistry, enabling the study of biological processes in their native environment without interfering with cellular functions. Among these, derivatives of cyclooctene, particularly trans-cyclooctenes, have gained prominence. The compound this compound serves as a versatile precursor for the synthesis of various functionalized cyclooctene derivatives that are pivotal in this domain.

Development of Trans-Cyclooctene (B1233481) (TCO) Reagents for Click Chemistry

Trans-cyclooctene (TCO) and its derivatives are highly reactive dienophiles in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines. tcichemicals.comnih.govresearchgate.net This reaction, often referred to as TCO-tetrazine ligation, is a cornerstone of bioorthogonal "click chemistry" due to its exceptionally fast reaction rates, occurring orders of magnitude faster than other bioorthogonal reactions. nih.goviris-biotech.de The high degree of ring strain in the trans configuration of the cyclooctene double bond is the driving force behind its rapid reactivity. tcichemicals.com

The synthesis of functionalized TCO reagents is a critical area of research, as the substituents on the cyclooctene ring can modulate reactivity, stability, and hydrophilicity, as well as provide handles for conjugation to biomolecules. nih.govnih.gov A common synthetic strategy involves the preparation of a substituted cis-cyclooctene precursor followed by photochemical isomerization to the desired trans-isomer. nih.govnih.gov

While many syntheses of functionalized TCOs start from 1,5-cyclooctadiene (B75094), this compound represents a key intermediate for introducing a wide array of functionalities at the 5-position of the cyclooctene ring. The bromine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the synthesis of a diverse library of 5-substituted cis-cyclooctenes. These precursors can then be converted to their corresponding trans-cyclooctene reagents. The choice of the substituent can influence the diastereoselectivity of the TCO product, with axial and equatorial isomers often exhibiting different reactivities. tcichemicals.comtcichemicals.com

TCO DerivativeFeatureApplication
TCO-NHS esterAmine-reactiveLabeling of proteins and peptides
TCO-PEG-amineIncreased hydrophilicityBioconjugation in aqueous media
TCO-BiotinHigh-affinity tagDetection and purification
TCO-DBCODual-reactiveOrthogonal labeling strategies

This table showcases a selection of common TCO derivatives and their applications in bioorthogonal chemistry. tcichemicals.comconju-probe.comslideshare.net

Application in "Click-to-Release" Theranostic Systems

A particularly innovative application of TCO-tetrazine chemistry is in the development of "click-to-release" systems for theranostics, which combine therapeutic and diagnostic functions. tue.nl In this approach, a therapeutic agent or an imaging probe is attached to the TCO scaffold via a cleavable linker at the allylic position. The IEDDA reaction with a tetrazine triggers a cascade of electronic rearrangements within the resulting dihydropyridazine intermediate, leading to the cleavage of the linker and the release of the payload. tcichemicals.comchemrxiv.org

This strategy allows for the targeted delivery and activation of therapeutic agents at a specific site of interest. For instance, a TCO-modified antibody can be administered to target a specific cell type, followed by the administration of a tetrazine-functionalized activator, which triggers the release of a potent drug only in the vicinity of the target cells, thereby minimizing systemic toxicity. tue.nl

The synthesis of these cleavable TCO linkers often requires functionalization at the allylic 5-position. This compound is a valuable starting material in this context, as the bromo group can be converted to other functionalities, such as hydroxyl or amino groups, which can then be used to attach a payload via a carbamate or carbonate linker, both of which are susceptible to cleavage upon the click reaction. tcichemicals.comchemrxiv.org The efficiency of the release is highly dependent on the nature of the linker and the substituents on both the TCO and the tetrazine. tcichemicals.com

Strategies for Drug Delivery and Imaging Probes

The rapid and bioorthogonal nature of the TCO-tetrazine ligation makes it an ideal tool for constructing drug delivery systems and molecular imaging probes. nih.govresearchgate.netnih.gov By functionalizing a TCO molecule with a drug or an imaging agent, it can be specifically conjugated to a tetrazine-labeled targeting moiety, such as an antibody or a nanoparticle, either in vitro or in vivo. acs.orgacs.org

This pre-targeting approach is particularly advantageous in radioimmunotherapy and PET imaging, where it helps to reduce the radiation dose to non-target tissues. tue.nlacs.org A TCO-functionalized antibody is first administered and allowed to accumulate at the target site and clear from circulation. Subsequently, a small, rapidly clearing tetrazine-labeled radiotracer is administered, which quickly reacts with the TCO-tagged antibody at the target site, leading to a high signal-to-background ratio. tue.nlacs.org

The versatility of this compound as a synthetic precursor allows for the attachment of a wide range of molecules to the TCO scaffold. For drug delivery, chemotherapeutic agents can be conjugated to the TCO moiety. For imaging applications, fluorescent dyes, PET isotopes, or MRI contrast agents can be incorporated. nih.govresearchgate.net

Probe TypeModalityAdvantage of TCO-Tetrazine Ligation
Fluorescent ProbesOptical ImagingRapid and specific labeling of biomolecules in living cells.
PET ProbesPET ImagingPre-targeting strategies for improved tumor-to-blood ratios. tue.nlacs.org
Drug ConjugatesTargeted TherapySite-specific drug release and activation. chemrxiv.org

This table provides an overview of the application of TCO-based probes in different drug delivery and imaging strategies.

Research in Catalysis and Reaction Development

While the primary focus of research on this compound and its derivatives has been in the realm of bioorthogonal chemistry, the structural and electronic properties of this compound suggest potential applications in catalysis and reaction development. The presence of a reactive bromine atom and a double bond within an eight-membered ring offers opportunities for novel chemical transformations.

The bromine atom in this compound can be a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings. researchgate.netresearchgate.netmdpi-res.com These reactions would allow for the introduction of a wide range of substituents at the 5-position of the cyclooctene ring, creating a library of novel cyclooctene derivatives with potential applications in materials science or as ligands for catalysis. The development of efficient catalytic systems for such reactions on the cyclooctene scaffold is an area of ongoing interest.

Furthermore, the cyclooctene backbone itself can participate in various catalytic processes. For instance, it can be a substrate in metathesis reactions or be used as a ligand for transition metal catalysts. The specific substitution pattern and stereochemistry of derivatives of this compound could influence the outcome of these reactions, leading to the development of new stereoselective transformations. The interplay between the bromo functionality and the double bond could also be exploited in tandem catalytic cycles to construct complex molecular architectures. While the potential is evident, dedicated research into the catalytic applications of this compound is still an emerging field.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Enhanced Sustainability

The development of new synthetic pathways for 5-Bromocyclooct-1-ene (B3178172) and related medium-sized rings is a primary focus of ongoing research, with a strong emphasis on sustainability and efficiency.

Key Research Areas:

Sustainable Bromination: Traditional bromination methods often rely on hazardous reagents like liquid bromine and may suffer from poor atom economy. nih.govresearchgate.net Research is shifting towards "green" oxidative bromination techniques. Aerobic bromination, which uses oxygen as the oxidant, is a promising alternative that enhances safety and sustainability. nih.gov The development of solvent-free mechanochemical reactions, such as ball milling, also presents a promising avenue for reducing solvent waste and energy consumption in the synthesis of brominated compounds. rsc.org

Advanced Catalytic Systems: Novel catalytic approaches are being explored to improve the synthesis of functionalized cyclooctenes. This includes the development of bifunctional cyclooctenes that can act as catalysts themselves in reactions like the bromination of phenol (B47542) derivatives. researchgate.net

Novel Ring-Forming Strategies: Researchers are devising innovative methods for constructing the eight-membered ring of cyclooctene (B146475) derivatives. One such method is the 4π electrocyclic ring-opening/alkylation cascade, which allows for the synthesis of functionalized medium-sized trans-cycloalkenes from simpler starting materials like cycloalkanones. nih.govresearchgate.net These methods provide new routes to previously inaccessible derivatives. researchgate.net

Synthesis StrategyKey AdvantagesRelevant Compounds
Aerobic BrominationUses O₂ as a clean oxidant, improved safety, higher atom economy. nih.govBromoarenes, Benzylic/Alkyl Bromides
Ball MillingSolvent-free, reduced waste, unique reaction environment. rsc.orgPharmaceutically important molecules
4π Electrocyclic Ring OpeningAccess to functionalized medium-sized trans-cycloalkenes. nih.govSubstituted trans-Cycloalkenes

Expanded Scope of Reactivity and Chemoselectivity

Future investigations will aim to broaden the reaction scope of this compound and control the selectivity of its transformations with greater precision. The bromine atom serves as a crucial handle for introducing a wide array of functional groups through reactions like cross-coupling. researchgate.netresearchgate.net

Key Research Thrusts:

Controlling Chemoselectivity: Achieving high selectivity in reactions involving polyfunctional molecules is a significant challenge. Research into using additives to control reaction pathways is yielding promising results. For instance, trans-cyclooctene (B1233481) (TCO) derivatives have been developed to act as scavengers for bromine (Br₂), which can interfere with catalyst-controlled selectivity in bromination reactions. nih.gov By capturing in situ-generated Br₂, these TCOs inhibit non-catalyzed background reactions, thereby improving the enantioselectivity and regioselectivity of the desired catalytic transformation. nih.gov

Cross-Coupling Innovations: The development of robust cross-coupling protocols is essential for creating a diverse range of substituted cyclooctenes from this compound. These methods unlock routes to novel derivatives that can be used in various applications, from organocatalysis to materials science. researchgate.net

Mechanistic Probes: The unique reactivity of cyclooctenes allows them to serve as mechanistic probes. TCOs, for example, can be used as indicators to study the involvement of Br₂ in various bromination reaction pathways, providing valuable insights into reaction mechanisms. nih.gov

Advanced Applications in Chemical Biology and Biomedical Fields

The rigid, strained ring structure of cyclooctene derivatives, particularly trans-cyclooctenes, makes them ideal reagents for bioorthogonal chemistry. This field involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. This compound serves as a key precursor for synthesizing these functionalized cyclooctenes.

Emerging Biomedical Applications:

Pretargeted Imaging and Therapy: The reaction between trans-cyclooctene (TCO) and tetrazine, a type of inverse electron-demand Diels-Alder reaction, is a cornerstone of modern bioorthogonal chemistry. researchgate.netnih.gov In pretargeting strategies, a TCO-functionalized molecule (like a polymer or antibody) is first administered and allowed to accumulate at a target site, such as a tumor. nih.govacs.org Subsequently, a radiolabeled tetrazine is introduced, which rapidly "clicks" with the TCO, delivering the imaging or therapeutic agent precisely to the target. nih.govnih.gov This approach enhances imaging contrast and reduces radiation exposure to healthy tissues. acs.org

Bioconjugation and Labeling: TCOs are widely used as tools for bioconjugation, enabling the precise labeling and tracking of biomolecules. researchgate.net This has significant implications for understanding complex biological processes at the molecular level.

Drug Delivery Systems: Functionalized cyclooctenes are being integrated into advanced drug delivery platforms. For example, TCO-functionalized polymers can form nanoparticles that serve as carriers for therapeutic agents, enabling targeted delivery to cancer cells. researchgate.netnih.gov

Application AreaTechniqueKey Advantage
Nuclear ImagingPretargeted imaging with TCO-tetrazine ligation. nih.govacs.orgSeparates tumor accumulation from the imaging step, improving contrast. acs.org
Cancer TherapyTargeted drug delivery via "click-to-release" systems. researchgate.netEnhances treatment efficacy while minimizing off-target effects. researchgate.net
Chemical BiologyBioorthogonal labeling of peptides and other biomolecules. researchgate.netAllows for precise manipulation and study of biological systems.

Integration with Flow Chemistry and Automated Synthesis Paradigms

The translation of complex organic syntheses from traditional batch methods to continuous flow and automated platforms is a major goal for modern chemistry. These technologies promise to accelerate the discovery and production of novel molecules derived from this compound.

Future Technological Integration:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability. The synthesis of brominated intermediates and their subsequent transformations are well-suited for flow chemistry, which can enable the on-demand production of these valuable compounds.

Automated Synthesis: Automated platforms for iterative small molecule synthesis are rapidly advancing. chemrxiv.orgchemrxiv.org These systems can perform multi-step reaction sequences with minimal human intervention, dramatically accelerating the synthesis of libraries of complex molecules for drug discovery and materials science. chemrxiv.orgchemistryworld.com Integrating the synthesis of functionalized cyclooctenes into these automated workflows would allow researchers to rapidly generate and test new derivatives for biomedical and catalytic applications. Recent breakthroughs have decreased the time per C-C bond-forming step by an order of magnitude, moving the field closer to democratizing the discovery of functional molecules. chemrxiv.orgchemrxiv.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.